1,2-Dibromo-4,6-difluoro-3-nitrobenzene
Overview
Description
1,2-Dibromo-4,6-difluoro-3-nitrobenzene: is an aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the bromination of 1,4-difluorobenzene followed by nitration. The reaction conditions typically include the use of bromine or bromine-containing reagents, fluorinating agents, and nitrating mixtures such as concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as tin(II) chloride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents, though these reactions are less frequently performed.
Major Products:
Substitution: Products include derivatives with different substituents replacing the bromine atoms.
Reduction: The major product is 1,2-dibromo-4,6-difluoro-3-aminobenzene.
Oxidation: Products depend on the specific oxidizing conditions used.
Scientific Research Applications
Chemistry: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity, including antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dibromo-4,6-difluoro-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes .
Comparison with Similar Compounds
- 1,2-Dibromo-4,5-difluoro-3-nitrobenzene
- 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
- 3,4-Difluoronitrobenzene
Uniqueness: 1,2-Dibromo-4,6-difluoro-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct reactivity patterns, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2,3-dibromo-1,5-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)6(5(4)8)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZROQVILDOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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